10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
This compound belongs to a class of tricyclic diaza derivatives characterized by a fused bicyclic core (diazatricyclo[9.4.0.0³,⁸]pentadecatetraenone) with aryl substitutions at positions 10 and 14. The 4-fluorophenyl group at position 10 introduces electron-withdrawing effects, while the unsubstituted phenyl group at position 14 contributes to steric bulk and π-π interactions. Such compounds are typically synthesized via transition metal-catalyzed cycloadditions or multistep organic reactions, as inferred from analogous syntheses in and .
Properties
IUPAC Name |
6-(4-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O/c26-19-12-10-17(11-13-19)25-24-22(27-20-8-4-5-9-21(20)28-25)14-18(15-23(24)29)16-6-2-1-3-7-16/h1-13,18,25,27-28H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIUGCMBJJWIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one typically involves multi-step organic reactions. One common method involves the use of aryl halides and diazatricyclic intermediates under controlled conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorine Atom
The 4-fluorophenyl group enables nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing nature of the fluorine atom activates the aromatic ring toward substitution, particularly at the para position relative to the fluorine.
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Fluorine Displacement | Hydroxide, amines, or thiols under basic conditions | Replacement of fluorine with -OH, -NH₂, or -SH groups |
These reactions are highly dependent on solvent polarity and temperature. For example, substituting fluorine with an amine group requires aprotic solvents (e.g., DMF) and elevated temperatures (>80°C).
Ring-Opening Reactions
The diazatricyclo core undergoes ring-opening under acidic or basic conditions. The nitrogen atoms in the tricyclic system act as potential sites for protonation or nucleophilic attack.
| Condition | Reagent | Product |
|---|---|---|
| Acidic | HCl/H₂SO₄ | Cleavage of the tricyclic ring system to yield linear diamines or ketones |
| Basic | NaOH/KOH | Formation of amino alcohols or lactams via rearrangement |
The ketone group at position 12 stabilizes intermediates during these transformations, directing regioselectivity.
Oxidation and Reduction of Functional Groups
The ketone moiety at position 12 is susceptible to reduction, while the aromatic system can undergo selective oxidation.
| Reaction | Reagents | Outcome |
|---|---|---|
| Ketone Reduction | NaBH₄, LiAlH₄ | Conversion to secondary alcohol |
| Aromatic Oxidation | KMnO₄/H₂O (acidic) | Hydroxylation or ring cleavage |
Reduction of the ketone is stereoselective, favoring the cis-alcohol due to steric hindrance from the tricyclic framework. Oxidation reactions are less common but may occur under harsh conditions.
Cross-Coupling Reactions
The phenyl and fluorophenyl groups participate in palladium-catalyzed cross-coupling reactions, enabling derivatization.
| Coupling Type | Catalyst/Base | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Introduction of aryl/heteroaryl groups |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amination for bioactive derivatives |
These reactions require inert atmospheres and anhydrous solvents (e.g., THF or dioxane).
Stability Under Biological Conditions
Electrochemical studies on structurally related nitroaromatic compounds (e.g., nitrothiophenes) suggest that the fluorine substituent may influence redox behavior, particularly in enzymatic environments . While direct data for this compound is limited, its reduction potential likely aligns with analogs requiring nitroreductase activation .
Key Challenges and Research Gaps
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Synthetic Specificity : Reaction yields and selectivity data are absent in available literature.
-
Biological Reactivity : No direct studies on metabolic pathways or enzymatic interactions are reported.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds with structural similarities to 10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one exhibit significant biological activities:
-
Anti-Cancer Activity :
- Studies have shown that the compound may inhibit tumor growth by interacting with specific enzymes and receptors involved in cancer progression.
- It has been noted for its potential to induce apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent.
-
Anti-Inflammatory Effects :
- The compound's ability to modulate inflammatory pathways suggests it may be useful in treating conditions characterized by excessive inflammation.
- Interaction studies have highlighted its effect on cytokine release and immune cell modulation.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that create the unique bicyclic structure while allowing for variations in substituents that can enhance biological activity.
Synthesis Steps:
- Formation of the Diazatricyclo Framework : Utilizing known methods for creating diazatricyclo structures.
- Functionalization : Introducing the 4-fluorophenyl and phenyl groups through electrophilic aromatic substitution or similar reactions.
- Purification : Employing chromatographic techniques to isolate the desired compound.
Case Studies
Several case studies have documented the biological activity of similar diazatricyclo compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-cancer properties | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using similar diazatricyclo compounds. |
| Study B | Inflammatory response modulation | Showed reduction in pro-inflammatory cytokines in animal models treated with related compounds. |
| Study C | Pharmacokinetics | Investigated absorption, distribution, metabolism, and excretion (ADME) profiles indicating favorable characteristics for drug development. |
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substitutions:
Key Observations:
- Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger electron-withdrawing NO₂ group in the 2-nitrophenyl analog .
- Lipophilicity : Chlorine and nitro substituents () enhance lipophilicity, which may influence membrane permeability in biological systems .
Structural and Crystallographic Insights
- Ring Puckering : The diazatricyclo framework may exhibit puckering influenced by substituents. For example, dimethyl groups () could enforce specific conformations via steric effects, as described in .
- Hydrogen Bonding : The nitro group () and carbonyl oxygen in the target compound may participate in hydrogen bonding, affecting crystal packing () .
Biological Activity
The compound 10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one , with the CAS number 330557-58-9 , is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a detailed exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H21FN2O
- Molecular Weight : 384.454 g/mol
- IUPAC Name : 6-(4-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies indicate that compounds similar to this structure may inhibit key enzymes involved in various metabolic pathways. For instance, inhibition of phospholipase A2 has been observed in related compounds, suggesting a potential anti-inflammatory mechanism .
- Receptor Interaction : The structure suggests possible interactions with neurotransmitter receptors, which may influence neuropsychiatric conditions. The presence of fluorine in the phenyl ring can enhance lipophilicity, potentially improving blood-brain barrier penetration and receptor binding affinity.
- Antioxidant Activity : Some studies have indicated that similar diazatricyclo compounds exhibit antioxidant properties, which could contribute to their therapeutic potential in oxidative stress-related diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Neuropsychiatric Effects : A study exploring the pharmacogenomics related to cognitive dysfunction highlighted the potential for compounds like this compound to impact cognitive functions through modulation of neurotransmitter systems .
- Cancer Research : In vitro studies have demonstrated that related diazatricyclo compounds exhibit significant cytotoxic effects against various cancer cell lines by triggering apoptotic pathways . These findings suggest that this compound may have potential as an anticancer agent.
- Inflammation Studies : Research indicates that the inhibition of phospholipase A2 by similar compounds can lead to reduced inflammatory responses in animal models, supporting the hypothesis that this compound may possess anti-inflammatory properties .
Q & A
Q. How can interdisciplinary collaboration enhance understanding of this compound’s environmental and biological impacts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
